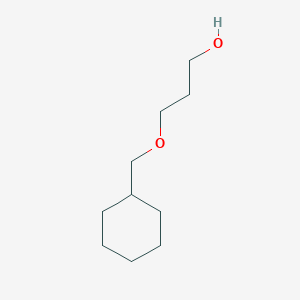
1,2-Difluoro-3-prop-2-ynyloxybenzene
Übersicht
Beschreibung
1,2-Difluoro-3-prop-2-ynyloxybenzene is an organic compound characterized by the presence of two fluorine atoms and a prop-2-ynyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-prop-2-ynyloxybenzene can be synthesized through several methods, including:
Halogenation and Substitution Reactions: Starting with 1,2-difluorobenzene, the prop-2-ynyl group can be introduced via nucleophilic substitution reactions.
Transition Metal-Catalyzed Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed to attach the prop-2-ynyl group to the difluorobenzene core.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1,2-Difluoro-3-prop-2-ynyloxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluorobenzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of difluorobenzene derivatives with different functional groups.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution Reactions: Typical reagents include halogens (e.g., Br₂, Cl₂) and strong bases (e.g., NaOH).
Major Products Formed:
Oxidation Products: Difluorobenzoic acids, difluorobenzaldehydes, and difluorobenzonitriles.
Reduction Products: Difluorobenzene derivatives with various functional groups.
Substitution Products: Halogenated difluorobenzenes and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-3-prop-2-ynyloxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1,2-Difluoro-3-prop-2-ynyloxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1,2-Difluoro-3-prop-2-ynyloxybenzene is unique due to its specific arrangement of fluorine atoms and the prop-2-ynyl group. Similar compounds include:
1,2-Difluoro-3-methoxybenzene: Similar structure but with a methoxy group instead of prop-2-ynyl.
1,2-Difluorobenzene: A simpler compound lacking the prop-2-ynyl group.
Eigenschaften
IUPAC Name |
1,2-difluoro-3-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h1,3-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCPGLHJZDIFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














